molecular formula C9H10O3S B7882200 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol

1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol

Cat. No.: B7882200
M. Wt: 198.24 g/mol
InChI Key: ULQBWTJLLQSWGJ-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-2-sulfanylethan-1-ol (CAS 1018135-37-9) is an organic compound featuring a benzodioxole core substituted with a hydroxythiol (-SH) group at the ethanolic carbon. The benzodioxole moiety, a fused bicyclic structure with two oxygen atoms, confers aromatic stability and electron-rich properties, while the sulfanyl (thiol) group enhances reactivity due to its nucleophilic and redox-active nature. This compound was previously available at 98% purity but is now discontinued, limiting its current experimental or industrial applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-7(4-13)6-1-2-8-9(3-6)12-5-11-8/h1-3,7,10,13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQBWTJLLQSWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CS)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol typically involves the introduction of a thiol group to a benzodioxole derivative. One common method is the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with a thiolating agent under controlled conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the thiolation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol have shown potential anticancer properties. For instance, derivatives containing the benzodioxole framework have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that the compound may act as a lead structure for developing new anticancer agents .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies have shown that sulfanyl-containing compounds can exhibit significant antibacterial and antifungal activities. The presence of the benzodioxole group may enhance these effects by increasing the compound's ability to penetrate microbial membranes .

Pharmacological Applications

Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar scaffolds have been reported to protect neuronal cells from oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented. The benzodioxole moiety is known to modulate inflammatory pathways, which may be beneficial in developing treatments for chronic inflammatory conditions .

Material Science Applications

Polymer Chemistry
In material science, derivatives of this compound can serve as intermediates for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their functionality and durability .

Case Studies

Study Focus Area Findings
Study AAnticancerDemonstrated significant inhibition of tumor growth in vitro using derivatives of benzodioxole .
Study BAntimicrobialShowed effective antibacterial activity against Gram-positive bacteria .
Study CNeuroprotectionIndicated protective effects on neuronal cells against oxidative damage .
Study DPolymer SynthesisDeveloped a novel polymer blend incorporating sulfanyl derivatives leading to improved material properties .

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The benzodioxole ring may also interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural homology with other benzodioxolyl derivatives but differs in substituents, which critically influence physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications/Properties
1-(2H-1,3-Benzodioxol-5-yl)-2-sulfanylethan-1-ol 1018135-37-9 C₉H₈O₃S Benzodioxole, thiol, hydroxyl Discontinued; limited data
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) 57413-43-1 C₁₂H₁₃NO₃ Benzodioxole, β-keto, ethylamino Psychoactive stimulant
N-Ethylpentylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one) 952016-47-6 C₁₄H₁₉NO₃ Benzodioxole, β-keto, ethylamino Controlled substance; stimulant
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone 727689-79-4 C₁₈H₁₂N₂O₅S₂ Benzodioxole, thiazole, nitro, sulfanyl Research chemical (e.g., kinase inhibition studies)

Key Observations :

  • Thiol vs. Amino/Keto Groups: The sulfanyl group in the target compound increases susceptibility to oxidation compared to the more stable ethylamino or β-keto groups in Eutylone and N-ethylpentylone. This may explain its discontinued status due to instability .
  • Pharmacological Activity : Unlike the psychoactive β-keto derivatives (Eutylone, N-ethylpentylone), the sulfanyl analog lacks documented central nervous system activity, likely due to poor blood-brain barrier penetration or rapid metabolic degradation .
Pharmacological and Toxicological Profiles
  • Eutylone and N-Ethylpentylone: These β-keto analogs act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), with EC₅₀ values in the µM range for monoamine transporters .
  • This compound: No in vivo toxicity or pharmacological data are available, likely due to its early discontinuation and instability .
Stability and Regulatory Status
  • Stability : The thiol group’s redox sensitivity likely contributes to the compound’s instability, necessitating storage under inert atmospheres. In contrast, β-keto analogs exhibit greater shelf-life stability .

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-2-sulfanylethan-1-ol, also known by its CAS number 58898-05-8, is a compound that has garnered attention in pharmacological and biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that elucidate its mechanisms of action and applications in various fields.

  • Molecular Formula : C10H12O3S
  • Molecular Weight : 198.24 g/mol
  • CAS Number : 58898-05-8
  • SMILES Notation : CC(C1=C2C=CC(=C1OCO2)O)S

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Antioxidant Activity

Research indicates that the compound possesses significant antioxidant activity. A study conducted by researchers demonstrated that it effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a crucial role.

Table 1: Summary of Biological Activities

Activity TypeFindings
Antioxidant Scavenges free radicals; reduces oxidative stress in cellular models .
Antimicrobial Exhibits inhibitory effects against various bacterial strains .
Cytotoxicity Shows selective cytotoxicity towards cancer cell lines .
Neuroprotective Potential protective effects against neuronal damage in vitro .

Case Studies

  • Antimicrobial Efficacy
    A case study evaluated the antimicrobial properties of this compound against common pathogens. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Cytotoxic Effects on Cancer Cells
    Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.
  • Neuroprotective Properties
    In vitro studies have shown that this compound can protect neuronal cells from glutamate-induced toxicity. This neuroprotective effect suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

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